molecular formula C20H17ClN4O3 B2387986 N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide CAS No. 1206990-92-2

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide

Cat. No.: B2387986
CAS No.: 1206990-92-2
M. Wt: 396.83
InChI Key: QQAVBNFOGBZGNV-UHFFFAOYSA-N
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Description

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide is a complex organic molecule with the molecular formula C20H17ClN4O3 and a molecular weight of 396.83

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of 5-chloro-2-methoxyaniline: This intermediate is synthesized through the reaction of 5-chloro-2-methoxybenzoic acid with ammonia.

    Formation of 5-chloro-2-methoxyphenyl isocyanate: This intermediate is synthesized by reacting 5-chloro-2-methoxyaniline with phosgene.

    Formation of N-(3-(5-chloro-2-methoxyphenyl)ureido)phenylamine: This intermediate is synthesized by reacting 5-chloro-2-methoxyphenyl isocyanate with 3-aminophenylamine.

    Formation of this compound: This final compound is synthesized by reacting N-(3-(5-chloro-2-methoxyphenyl)ureido)phenylamine with picolinic acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)picolinamide can be compared with other similar compounds, such as:

    N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)benzamide: Similar structure but with a benzamide group instead of a picolinamide group.

    N-(2-(3-(5-chloro-2-methoxyphenyl)ureido)phenyl)nicotinamide: Similar structure but with a nicotinamide group instead of a picolinamide group.

The uniqueness of this compound lies in its specific picolinamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-[(5-chloro-2-methoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-28-18-10-9-13(21)12-17(18)25-20(27)24-15-7-3-2-6-14(15)23-19(26)16-8-4-5-11-22-16/h2-12H,1H3,(H,23,26)(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAVBNFOGBZGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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